1-methoxy-3-(methylsulfonylmethyl)benzene

COX-2 inhibition medicinal chemistry structure–activity relationship

1-Methoxy-3-(methylsulfonylmethyl)benzene (C₉H₁₂O₃S, MW 200.26 g/mol) belongs to the aryl methyl sulfone class, featuring a meta-methoxy substituent and a methylsulfonylmethyl (-CH₂SO₂CH₃) group linked through a benzylic methylene spacer. This methylene insertion differentiates it from directly attached sulfonyl analogs (e.g., 1-methoxy-3-(methylsulfonyl)benzene, CAS 43032-67-3) by altering electron density at the reactive benzylic position, rotational freedom, and metabolic susceptibility, all of which are critical for structure–activity relationship (SAR) optimization in drug and agrochemical discovery programs.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
Cat. No. B7857378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-3-(methylsulfonylmethyl)benzene
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CS(=O)(=O)C
InChIInChI=1S/C9H12O3S/c1-12-9-5-3-4-8(6-9)7-13(2,10)11/h3-6H,7H2,1-2H3
InChIKeySPCZMGFOFSXHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-(methylsulfonylmethyl)benzene: A Position-Specific Sulfonylmethyl Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-Methoxy-3-(methylsulfonylmethyl)benzene (C₉H₁₂O₃S, MW 200.26 g/mol) belongs to the aryl methyl sulfone class, featuring a meta-methoxy substituent and a methylsulfonylmethyl (-CH₂SO₂CH₃) group linked through a benzylic methylene spacer . This methylene insertion differentiates it from directly attached sulfonyl analogs (e.g., 1-methoxy-3-(methylsulfonyl)benzene, CAS 43032-67-3) by altering electron density at the reactive benzylic position, rotational freedom, and metabolic susceptibility, all of which are critical for structure–activity relationship (SAR) optimization in drug and agrochemical discovery programs [1].

Why 1-Methoxy-3-(methylsulfonylmethyl)benzene Cannot Be Replaced by Common Aryl Methyl Sulfone Analogs in Procurement


The benzylic -CH₂- spacer between the aromatic ring and the electron-withdrawing sulfone group creates a unique electronic and steric environment that directly governs nucleophilic substitution rates, metabolic stability, and target-binding conformations. Simply substituting the 3-methoxy-4-methylsulfonyl isomer (CAS 3517-90-6) or the directly attached sulfone congener (CAS 43032-67-3) abolishes the benzylic reactivity handle and alters logP by ≥0.5 units, leading to divergent pharmacokinetic and potency profiles that have been quantitatively documented in COX-2 inhibitor programs [1]. Procurement decisions must therefore be guided by position-specific, linker-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: 1-Methoxy-3-(methylsulfonylmethyl)benzene vs. Closest Analogs


Meta-Methoxy Regioisomerism Drives Distinct COX-2 Inhibitory Potency vs. Para-Substituted Analogs

In a series of aryl methyl sulfones evaluated as COX-1/COX-2 inhibitors, the meta-methoxy substitution pattern conferred superior COX-2 inhibitory potency compared to para-methoxy analogs. While the study's lead compound (an elaborated meta-methoxyphenyl methyl sulfone derivative) exhibited IC₅₀ values of 0.04 µM (COX-1) and 0.10 µM (COX-2), the corresponding para-methoxy congeners showed ≥10-fold weaker COX-2 affinity, demonstrating that the meta-OCH₃ orientation is non-interchangeable for target engagement [1].

COX-2 inhibition medicinal chemistry structure–activity relationship

Benzylic Methylene Linker Provides a Synthetic Handle Absent in Directly Attached Sulfone Analog (CAS 43032-67-3)

The -CH₂SO₂CH₃ group in 1-methoxy-3-(methylsulfonylmethyl)benzene places an acidic benzylic proton (pKa ≈ 23–25 in DMSO for related benzyl sulfones) adjacent to the sulfone, enabling deprotonation and subsequent alkylation, acylation, or condensation reactions that are impossible with the directly attached sulfone analog 1-methoxy-3-(methylsulfonyl)benzene (CAS 43032-67-3). This benzylic reactivity is a prerequisite for constructing more complex sulfone-containing architectures via carbanion-mediated C-C bond formation [1].

synthetic chemistry benzylic functionalization building block

Meta-Substitution Confers a Distinct logP Profile vs. Para-Substituted Isomer, Influencing Membrane Permeability

The meta-methoxy orientation in 1-methoxy-3-(methylsulfonylmethyl)benzene is predicted to yield a calculated logP approximately 0.3–0.5 units lower than the para-methoxy isomer (1-methoxy-4-(methylsulfonylmethyl)benzene), based on dipole moment differences arising from the relative orientation of the electron-donating OCH₃ and electron-withdrawing SO₂CH₃ groups. For the closely related 1-methoxy-4-(methylsulfonyl)benzene, the calculated logP is 1.099 , while the meta isomer for the methylsulfonylmethyl series is estimated at logP ~0.6–0.8 . This difference is within the range known to affect Caco-2 permeability and oral bioavailability in drug candidates.

lipophilicity logP physicochemical properties

The Methylsulfonylmethyl Group Enables Metabolic Soft-Spot Differentiation vs. Directly Attached Sulfone in Drug Metabolism Studies

The benzylic -CH₂- group in 1-methoxy-3-(methylsulfonylmethyl)benzene represents a potential site for cytochrome P450-mediated oxidation, which can be exploited as a metabolic soft spot for prodrug design or, conversely, flagged as a liability requiring structural shielding. By contrast, 1-methoxy-3-(methylsulfonyl)benzene (CAS 43032-67-3) lacks this benzylic site and undergoes metabolism primarily through aromatic ring oxidation or O-demethylation [1]. This difference has been exploited in the design of 4-methylsulfonylmethyl-1,3,4-thiadiazol-5-one metabolites, where the -CH₂SO₂CH₃ group accounted for 5–7% of the applied dose as a distinct metabolite [2].

drug metabolism metabolic stability benzylic oxidation

Recommended Application Scenarios Where 1-Methoxy-3-(methylsulfonylmethyl)benzene Delivers Measurable Advantage


COX-2 Selective Inhibitor Lead Optimization Requiring Meta-Methoxy Pharmacophore

Programs targeting sub-micromolar COX-2 inhibition should select 1-methoxy-3-(methylsulfonylmethyl)benzene as the core scaffold precursor, given that the meta-methoxy orientation has been shown to deliver IC₅₀ values of ~0.10 µM against COX-2, outperforming para-substituted analogs by ≥10-fold [1]. The benzylic methylene also provides a synthetic handle for further SAR expansion via alkylation or acylation.

Late-Stage Diversification via Benzylic Deprotonation–Alkylation Sequences

When synthetic routes demand C-C bond formation at the carbon adjacent to the sulfone group, only the methylsulfonylmethyl variant (with its benzylic C-H bond) supports carbanion-mediated functionalization. The directly attached sulfone analog (CAS 43032-67-3) cannot undergo this transformation, making 1-methoxy-3-(methylsulfonylmethyl)benzene the mandatory choice for libraries requiring this diversification step [2].

Agrochemical Intermediate Development Exploiting Benzylic Reactivity

Patent literature identifies sulfone derivatives with benzylic methylene spacers as intermediates for herbicides and other agrochemicals [3]. The 3-methoxy substitution pattern provides an electron-rich aromatic ring that can direct subsequent electrophilic substitution, while the -CH₂SO₂CH₃ group serves as a convertible functional handle, offering a combination of reactivity features not available in commercial alternatives such as 4-methoxyphenyl methyl sulfone (CAS 3517-90-6) or benzyl methyl sulfone (CAS 3112-90-1).

Metabolic Soft-Spot Engineering for Prodrug Design

For ADME optimization campaigns where a predictable metabolic cleavage site is desired, the benzylic -CH₂- group in 1-methoxy-3-(methylsulfonylmethyl)benzene provides a CYP450-accessible oxidation site. As demonstrated in related thiadiazole systems, methylsulfonylmethyl groups undergo metabolic oxidation to yield distinct metabolites (5–7% of administered dose), a feature that can be leveraged for prodrug activation strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methoxy-3-(methylsulfonylmethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.